Methyl hexanoate

Übersicht

Beschreibung

Synthesis Analysis

Methyl hexanoate is produced industrially for use as a flavoring agent . It is made by combining methanol with hexanoic acid . In a study, it was hypothesized that Methyl hexanoate is biosynthesized by SABATH methyltransferases .Molecular Structure Analysis

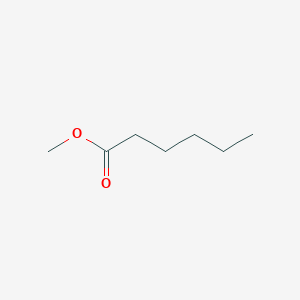

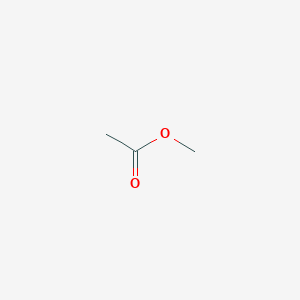

The molecular structure of Methyl hexanoate is CH3− (CH2)4− COO −CH3 . It has a molar mass of 130.187 g·mol −1 .Chemical Reactions Analysis

The oxidation of methyl hexanoate has been studied experimentally in a jet-stirred reactor at 10 atm and a constant residence time of 1 s, over the temperature range 500–1000 K and for fuel-lean to fuel-rich conditions .Physical And Chemical Properties Analysis

Methyl hexanoate has a density of 0.8846, a melting point of −71.0 °C, and a boiling point of 149.5 °C . It is soluble in water at 1.33 mg/mL at 20 °C and soluble in ethanol . Its refractive index (nD) is 1.4049 .Wissenschaftliche Forschungsanwendungen

Food Flavoring and Aroma Profiling

Methyl hexanoate: is widely used in the food industry as a flavoring agent due to its fruity aroma, particularly reminiscent of pineapple . It’s found naturally in foods like potatoes, tomatoes, and cheese and is a constituent of some alcoholic beverages . Advances in molecular sensory science have allowed for the detailed analysis of flavor profiles, where methyl hexanoate plays a crucial role in contributing to the unique aroma of fruits and vegetables .

Analytical Chemistry

In analytical chemistry, methyl hexanoate serves as a standard in chromatographic analyses. It’s used in methods like gas chromatography−mass spectrometry (GC−MS) following simultaneous distillation extraction (SDE) and closed-loop stripping analysis (CLSA) to determine the presence of volatile compounds in complex mixtures such as aged cava sparkling wine .

Microwave Spectroscopy

The compound’s structure has been studied using microwave spectroscopy to understand the internal rotation of the methoxy methyl group. This research is significant for understanding the behavior of fruit esters in various conditions and can lead to insights into the molecular dynamics of similar compounds .

Hydrodeoxygenation Research

Methyl hexanoate: is utilized in hydrodeoxygenation studies on commercial hydro treatment catalysts. These studies are essential for the development of biofuels, as they provide insights into the deoxygenation processes of fatty acid esters, which are crucial for converting biomass into diesel-range hydrocarbons .

Fragrance Industry

Due to its pleasant pineapple-like smell, methyl hexanoate is also employed in the fragrance industry. It’s used in perfumes and scented products to impart a fresh and fruity scent .

Plant Metabolite Studies

As a plant metabolite, methyl hexanoate is present in the cytoplasm of cells and plays a role in various plant physiological processes. Its study helps in understanding plant metabolism and can be used to improve the flavor profiles of fruits and vegetables through agricultural practices .

Sensory Science Technology

Finally, methyl hexanoate is significant in the field of sensory science technology. It’s used in sensory evaluation and other analysis methods to understand and enhance the flavor quality of fruits and vegetables. This not only aids in resource mining and variety cultivation but also has implications for production and consumer acceptance .

Wirkmechanismus

Target of Action

Methyl hexanoate, also known as methyl caproate, is a fatty acid methyl ester of hexanoic acid . It is found naturally in many foods and has a role as a plant metabolite . It can also be found in the cytoplasm of cells

Biochemical Pathways

Methyl hexanoate is involved in the metabolic pathways of various organisms, including plants . .

Result of Action

As a plant metabolite, it may play a role in various physiological processes within the plant cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZAGXMHTUAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047616 | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

163 °F (NTP, 1992) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg] | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl hexanoate | |

CAS RN |

106-70-7 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246364VPJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-96 °F (NTP, 1992), -71 °C | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

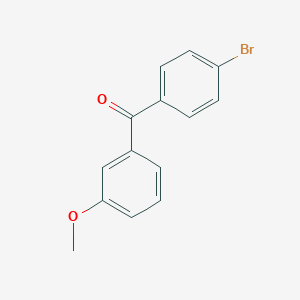

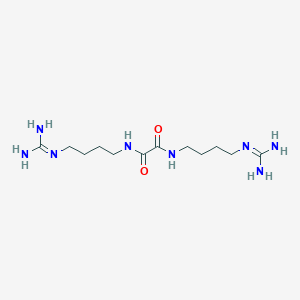

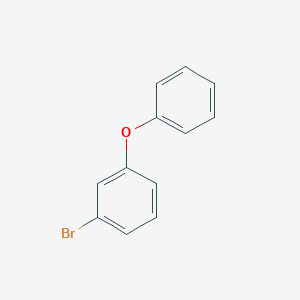

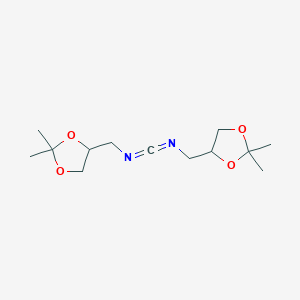

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl hexanoate studied as a biofuel component?

A1: Methyl hexanoate is a fatty acid methyl ester (FAME) found in biodiesel. It is considered a model compound for studying the combustion characteristics of biodiesels due to its relatively simple structure and its presence in these fuels. [, , , ]

Q2: How does the combustion of methyl hexanoate compare to that of n-alkanes?

A2: Research shows strong similarities in the oxidation behavior of methyl hexanoate and n-alkanes. Both exhibit three distinct combustion regimes: cool flame, negative temperature coefficient, and high-temperature oxidation. []

Q3: What unique combustion characteristic does methyl hexanoate display?

A3: Studies have shown that methyl hexanoate displays cool flame behavior during combustion, a characteristic shared with other large hydrocarbons. [, ]

Q4: What is the impact of a double bond on the combustion of methyl esters?

A4: The presence of a double bond in a methyl ester, like in methyl 3-hexenoate, can suppress cool flame behavior. This is attributed to the inhibition of peroxy radical isomerization reactions, crucial for low-temperature oxidation. []

Q5: How does blending methyl hexanoate with n-butanol affect ignition delay?

A5: Increasing the proportion of n-butanol in a methyl hexanoate/n-butanol fuel blend generally decreases ignition delay times. This suggests that the blend becomes more reactive and ignites more readily with a higher n-butanol content. [, ]

Q6: Does ethanol affect the autoignition of methyl hexanoate?

A6: Yes, ethanol blends generally delay the onset of high-temperature heat release (HTHR) in methyl hexanoate, suggesting a decrease in reactivity. The magnitude of low-temperature heat release (LTHR) also decreases with increasing ethanol content. []

Q7: What happens to the magnitude of LTHR with increasing compression ratio in methyl hexanoate/n-heptane blends?

A7: Interestingly, the magnitude of LTHR increases with increasing compression ratio for methyl hexanoate/n-heptane blends, contrasting with the trend observed for pure methyl hexanoate, where the magnitude decreases. []

Q8: Why is methyl hexanoate relevant to food science?

A8: Methyl hexanoate is a significant volatile ester that contributes to the characteristic aroma of various fruits, including pineapple, strawberry, hawthorn, and others. [, , , , , , , ]

Q9: What is the role of methyl hexanoate in pineapple aroma?

A9: Methyl hexanoate is one of the most odour-active compounds found in pineapple (Ananas comosus [L.] Merril cv. Red Spanish), contributing to its characteristic aroma profile. []

Q10: How does the concentration of methyl hexanoate change during strawberry ripening?

A10: The concentration of methyl hexanoate increases during the ripening of strawberries, contributing to their developed flavor profile. [, ]

Q11: How do carboxylesterases affect the levels of methyl hexanoate in strawberries?

A11: Carboxylesterases, specifically FanCXE1 in strawberries, play a role in the catabolism of volatile esters like methyl hexanoate during fruit ripening. Suppressing FanCXE1 can lead to increased levels of methyl hexanoate. []

Q12: How does high oxygen treatment affect methyl hexanoate production in strawberries?

A12: Interestingly, storing strawberries in high oxygen atmospheres can lead to increased production of methyl hexanoate, even though the overall emission of most other volatiles decreases. []

Q13: What is the molecular formula and weight of methyl hexanoate?

A13: The molecular formula of methyl hexanoate is C7H14O2, and its molecular weight is 130.18 g/mol. [, , ]

Q14: What spectroscopic techniques are used to characterize methyl hexanoate?

A14: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying methyl hexanoate in various matrices. [, , , , , , , , , ]

Q15: How does the structure of methyl hexanoate influence its aroma?

A15: The ester functional group in methyl hexanoate is primarily responsible for its fruity aroma. The length of the carbon chain (six carbons) also influences the specific aroma notes, often described as pineapple-like or fruity. [, , , ]

Q16: Can methyl hexanoate be used in biosensors?

A16: Yes, preliminary research shows that insect odorant receptors (ORs), when reconstituted into lipid nanodiscs and coupled with carbon nanotube field-effect transistors, can detect methyl hexanoate with high sensitivity. This points to potential applications in bioelectronic nose technologies. []

Q17: What are the potential applications of FAU-type zeolite membranes in the context of methyl hexanoate?

A17: FAU-type zeolite membranes show promise for separating methanol from methyl hexanoate, suggesting applications in solvent recycling and membrane reactors relevant to biodiesel production. []

Q18: What further research is needed regarding the use of methyl hexanoate as a biofuel?

A18: Further investigation into the combustion characteristics of methyl hexanoate, especially in blends with other biofuel components and under various engine conditions, is crucial for optimizing its use and minimizing emissions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)